Monocaprylin

Description

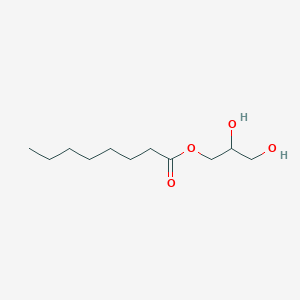

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBFNMLVSPCDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048383 | |

| Record name | 2,3-Dihydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-54-5, 26402-26-6 | |

| Record name | Glyceryl 1-monooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoctanoin component A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoctanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Monocaprylin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of monocaprylin (also known as glyceryl monocaprylate), a monoglyceride of caprylic acid with significant applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, preservative, and potential drug delivery enhancer.[1] This document details established chemical and enzymatic synthesis routes, purification protocols, and quantitative data to assist researchers in producing high-purity this compound for laboratory and developmental use.

I. Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary methods: chemical synthesis and enzymatic synthesis. Each approach offers distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact.

Chemical Synthesis

Chemical synthesis methods for this compound typically involve the direct esterification of glycerol (B35011) with caprylic acid or the transesterification of a caprylic acid ester with glycerol. These methods are often characterized by high reaction temperatures and the use of catalysts.

Direct esterification is a common method for producing this compound, which involves reacting glycerol with caprylic acid, often with an excess of glycerol.[2] The reaction is typically carried out at elevated temperatures (150-180°C) for 2-4 hours.[2] This process results in a mixture of this compound, dicaprylin, tricaprylin, and unreacted substrates, with the this compound content being around 50%.[2] Various acidic catalysts can be used to facilitate the reaction, including p-toluenesulfonic acid, concentrated sulfuric acid, phosphoric acid, and phosphotungstic acid.[2] Ionic liquids, such as tetramethylammonium (B1211777) dihydrogen phosphate, have also been explored as dual solvent-catalysts to intensify the synthesis, with reported this compound yields of 78.4%.[3]

A patented method describes a two-step process to improve selectivity.[2] First, caprylic acid is reacted with dimethyl carbonate in the presence of an acidic catalyst to produce methyl caprylate.[2] Subsequently, the crude methyl caprylate is reacted with glycerol using a composite catalyst to yield this compound.[2] This method claims to produce a colorless and transparent product with high selectivity.[2]

Table 1: Comparison of Chemical Synthesis Methods for this compound

| Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | This compound Yield/Content | Reference |

| Direct Esterification | Glycerol, Caprylic Acid | Acidic Catalyst | 150-180 | 2-4 | ~50% | [2] |

| Direct Esterification with Ionic Liquid | Glycerol, Caprylic Acid | [N1,1,1,1][H2PO4] | Optimized | - | 78.4% | [3] |

| Two-Step (via Methyl Caprylate) | Caprylic Acid, Dimethyl Carbonate, Glycerol | Acidic Catalyst, Composite Catalyst | 60-90 (Step 1) | 6-10 (Step 1) | High selectivity | [2] |

Enzymatic Synthesis

Enzymatic synthesis of this compound offers a milder and more selective alternative to chemical methods, typically employing lipases as biocatalysts. This approach is often conducted in a solvent-free system to minimize environmental impact and simplify downstream processing.

The esterification of glycerol with caprylic acid is catalyzed by immobilized lipases, such as Lipozyme RM IM (from Rhizomucor miehei) and Candida antarctica lipase (B570770) B (CALB).[4][5][6] Key reaction parameters that influence the conversion and selectivity include temperature, the molar ratio of fatty acid to glycerol, and the enzyme concentration.[4] Optimal conditions for the synthesis of medium-chain monoglycerides (B3428702) using an immobilized lipase have been reported as a stoichiometric molar ratio of reactants (1:1), a temperature of 60°C, and a 9% (w/w) enzyme concentration, leading to conversions as high as 80%.[4] Under these conditions, the concentration of monoglyceride was approximately double that of the diglyceride, with only trace amounts of triglyceride formed.[4]

In one study, the highest this compound yield (49%) was achieved in a batch reaction at 30°C with a 1:1 initial molar ratio of caprylic acid to glycerol, conducted for 6 or 10 hours.[5]

Table 2: Enzymatic Synthesis of this compound

| Lipase | System | Temperature (°C) | Molar Ratio (CA:G) | Reaction Time (h) | Conversion/Yield | Reference |

| Immobilized Lipase | Solvent-free | 60 | 1:1 | 5-6 | ~80% conversion | [4] |

| Lipozyme IM / Palatase | Batch | 30 | 1:1 | 6-10 | 49% this compound | [5] |

| CALB | Solvent-free | 50-65 | - | 24 | >90% caprylic acid conversion | [6] |

II. Purification of this compound

The purification of this compound from the reaction mixture is crucial to remove unreacted substrates, catalysts, and byproducts such as di- and triglycerides. The choice of purification method depends on the initial purity of the crude product and the desired final purity. Commercially available this compound often has a purity of ≥98% as determined by gas chromatography.[1]

Distillation

Distillation is a common method for purifying this compound, particularly after chemical synthesis where reaction temperatures are high.[7] This technique separates compounds based on differences in their boiling points.

Crystallization

Crystallization is an effective method for obtaining high-purity this compound. One described method involves dissolving the crude glyceride mixture in a 6-10 carbon n-alkane, such as n-hexane, followed by cooling to induce crystallization of the monoglyceride.[8] Slow cooling with stirring is recommended to enhance the selectivity for this compound.[8] The resulting crystals can be further purified by repeated crystallization or washing with the solvent to achieve a purity of 99% or higher.[8]

Chromatography

Chromatographic techniques, such as column chromatography, can be employed for the purification of this compound, especially on a smaller, laboratory scale. While effective, chromatography can be less economically viable for large-scale production.

Caprylic Acid Precipitation

While primarily documented for the purification of antibodies, caprylic acid precipitation is a method that can be used to remove impurities.[9][10][11] In the context of this compound synthesis, this method could potentially be adapted to remove certain protein-based impurities if crude biological sources of reactants are used. The primary factor affecting the efficiency of this method is pH.[9]

III. Experimental Protocols

Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol is based on the methodology for synthesizing medium-chain monoglycerides.[4]

Materials:

-

Glycerol

-

Caprylic Acid

-

Immobilized Lipase (e.g., Lipozyme RM IM)

-

20-mL batch reactor with magnetic stirring

-

Water bath or heating block

-

Gas chromatograph (GC) for analysis

Procedure:

-

Combine equimolar amounts of glycerol and caprylic acid in the 20-mL batch reactor.

-

Add the immobilized lipase to the mixture at a concentration of 9% (w/w) of the total reactants.

-

Place the reactor in a water bath or heating block set to 60°C.

-

Stir the reaction mixture continuously.

-

The reaction is typically carried out for 5 to 6 hours.

-

Monitor the progress of the reaction by taking samples periodically and analyzing the nonpolar phase by gas chromatography to determine the consumption of fatty acid and the formation of mono-, di-, and triglycerides.

Purification of this compound by Crystallization

This protocol is adapted from a method for purifying monoglycerides.[8]

Materials:

-

Crude this compound mixture

-

n-Hexane (or another 6-10 carbon n-alkane)

-

Beaker or flask

-

Stirring plate

-

Cooling bath or refrigerator

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven (vacuum or standard)

Procedure:

-

Dissolve the crude glyceride mixture in n-hexane. A starting point is to use 2 to 10 times the weight of the glyceride mixture in solvent.

-

Gently heat the mixture while stirring to ensure complete dissolution.

-

Slowly cool the solution while stirring. This can be done at room temperature followed by further cooling in a refrigerator or a controlled cooling bath.

-

As the solution cools, this compound will crystallize out of the solution.

-

Once crystallization is complete, separate the crystals from the solvent by filtration.

-

Wash the collected crystals with a small amount of cold n-hexane to remove residual impurities.

-

Dry the purified this compound crystals in an oven, preferably under vacuum, to remove any remaining solvent.

-

For higher purity, the crystallization process can be repeated.

IV. Visualized Workflows

Synthesis and Purification Workflow

Caption: Workflow for this compound Synthesis and Purification.

Antimicrobial Mechanism of Action

While specific signaling pathways are not the primary focus of this compound research, its antimicrobial activity is of interest to drug development professionals. The proposed mechanism involves the integration and destabilization of microbial cell membranes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN107935851B - Glyceryl monocaprylate and preparation method thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. project-incite.eu [project-incite.eu]

- 7. This compound [chembk.com]

- 8. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]

- 9. Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification of human immunoglobulins by sequential precipitation with caprylic acid and ammonium sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of F(ab')2 anti-snake venom by caprylic acid: a fast method for obtaining IgG fragments with high neutralization activity, purity and yield - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Monocaprylin for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of monocaprylin (1-monooctanoyl-rac-glycerol). The information herein is curated to assist in the design and execution of experiments, particularly in the fields of pharmaceutical sciences, cosmetics, and food technology. This document presents quantitative data in structured tables, details common experimental protocols for property determination, and includes visualizations for key concepts and workflows.

Core Physicochemical Properties

This compound, a monoglyceride of caprylic acid, is a versatile non-ionic surfactant and emulsifier with significant potential in various applications due to its unique properties.[1][2] It is recognized for its role as a solubilizer, penetration enhancer, and antimicrobial agent.[3][4][5]

General Properties

| Property | Value | References |

| Synonyms | Glyceryl monocaprylate, 1-Monooctanoyl-rac-glycerol, Monooctanoin | [1][6][7] |

| CAS Number | 26402-26-6 | [1][6][8] |

| Molecular Formula | C₁₁H₂₂O₄ | [1][7][8] |

| Molecular Weight | 218.29 g/mol | [1][6][8] |

| Appearance | White to orange to green powder or lump; Colorless to pale yellow liquid | [1][7][8][9] |

Thermal and Physical Properties

| Property | Value | References |

| Melting Point | 39.0 to 43.0 °C (102.2 to 109.4 °F) | [1][3][7][8] |

| Boiling Point | 296 °C at 101,325 Pa; 340 °C at 760 mmHg | [3][7][8] |

| Density | 1.024 g/cm³ at 20 °C; 1.044 g/cm³ | [3][7][8] |

| Flash Point | 123.4 °C | |

| Vapor Pressure | 0.001 Pa at 25 °C | [3][7][8] |

Solubility and Partitioning

| Property | Value | References |

| Water Solubility | 330 g/L at 20 °C; Described as practically insoluble but can be dispersed. | [3][7][8][10] |

| Solvent Solubility | Soluble in oil, ethanol, DMSO (100 mg/mL), methylene (B1212753) chloride, and various organic solvents. | [3][6][8][10] |

| LogP (Octanol/Water) | 1.71 at 25 °C | [3][8] |

| HLB Value | ~5-6; 12.5 | [3][8][11] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for formulation development. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a waxy solid like this compound, the capillary method is commonly employed.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or oil bath and a thermometer or digital temperature sensor.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded. The melting range is reported. For this compound, this is typically between 39.0 and 43.0 °C.[1][8]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a standard protocol.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, phosphate (B84403) buffer) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Reporting: Solubility is typically expressed in units of mg/mL or g/L.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution characteristics.

Methodology: Shake-Flask Method for LogP

-

Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water.

-

Partitioning: The two phases are mixed in a separatory funnel in a defined volume ratio (e.g., 1:1) and shaken vigorously to allow the this compound to partition between the two immiscible layers until equilibrium is reached.

-

Phase Separation: The funnel is allowed to stand until the layers have clearly separated.

-

Quantification: The concentration of this compound in both the octanol and aqueous phases is measured using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[12] This is a key parameter for understanding the emulsification and solubilization behavior of this compound.

Methodology: Surface Tension Measurement (Du Noüy Ring Method)

-

Principle: Below the CMC, adding surfactant significantly lowers the surface tension of the solution. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles.[12]

-

Sample Preparation: A series of aqueous solutions with increasing concentrations of this compound are prepared.

-

Measurement: The surface tension of each solution is measured using a tensiometer. The Du Noüy ring method involves measuring the force required to detach a platinum-iridium ring from the surface of the liquid.

-

Data Analysis: Surface tension is plotted against the logarithm of the this compound concentration.

-

CMC Determination: The plot will show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Formulation Development

This compound is frequently used as an emulsifier and bioavailability enhancer in pharmaceutical formulations, such as self-emulsifying drug delivery systems (SEDDS).[5][11] The following diagram outlines a typical workflow for developing a this compound-based SEDDS.

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS) using this compound.

Proposed Antimicrobial Mechanism

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[3][4][13] Its mechanism is primarily attributed to the disruption of the microbial cell membrane.

Caption: Proposed mechanism of antimicrobial action for this compound via cell membrane disruption.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 26402-26-6 [m.chemicalbook.com]

- 4. This compound (Glyceryl monocaprylate; Sefsol 318) | Bacterial | 26402-26-6 | Invivochem [invivochem.com]

- 5. Page loading... [guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cas 26402-26-6,this compound | lookchem [lookchem.com]

- 8. This compound | 26402-26-6 [chemicalbook.com]

- 9. gneechem.com [gneechem.com]

- 10. This compound | 19670-49-6 [chemicalbook.com]

- 11. Glyceryl 1-monooctanoate | 26402-26-6 | Benchchem [benchchem.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. This compound | 502-54-5 [chemicalbook.com]

Monocaprylin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocaprylin, the monoglyceride of caprylic acid, is a naturally occurring lipid with potent antimicrobial properties against a broad spectrum of microorganisms, including clinically relevant Gram-positive bacteria. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its interaction with the bacterial cell envelope. Quantitative data on its efficacy, detailed experimental protocols for mechanism elucidation, and visual representations of the molecular processes are presented to serve as a comprehensive resource for researchers in microbiology and drug development.

Core Mechanism of Action: Disruption of the Cytoplasmic Membrane

The primary antibacterial target of this compound in Gram-positive bacteria is the cytoplasmic membrane.[1][2][3][4][5][6] Unlike many conventional antibiotics that inhibit specific enzymatic pathways, this compound exerts its effect through a direct, biophysical interaction with the lipid bilayer.

As an amphipathic molecule, this compound readily integrates into the bacterial cell membrane.[4][5][6] This insertion disrupts the tightly packed phospholipid arrangement, leading to an increase in membrane fluidity and the formation of transient pores or defects.[4][6] The consequences of this membrane destabilization are catastrophic for the bacterial cell and include:

-

Increased Membrane Permeability: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions, metabolites, proteins, and nucleic acids.[1][2]

-

Collapse of Membrane Potential: The dissipation of the electrochemical gradient across the membrane disrupts critical cellular processes that rely on it, including ATP synthesis and active transport.[1][2]

-

Inhibition of Membrane-Associated Enzymes: The altered lipid environment can lead to the inactivation of essential membrane-bound proteins.[3]

Ultimately, these events lead to a complete loss of cellular integrity and bacterial cell death. Evidence suggests that this compound diffuses through the porous peptidoglycan cell wall of Gram-positive bacteria to reach its target, the inner membrane.[1][2] While the cell wall itself is not the primary target, the collapse of the underlying membrane is a lethal event.[3]

Quantitative Efficacy Data

The antibacterial activity of this compound can be quantified using standard microbiological assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as time-kill kinetics studies.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound

| Bacterial Species | Strain | Medium | MIC | MBC | Reference(s) |

| Staphylococcus aureus | ATCC 25923 | Mueller-Hinton Broth | 1.28 mg/mL | 1.28 mg/mL | [1][4] |

| Staphylococcus xylosus | DSM 20266 | MOPS-buffered medium | 9 mM (~1.9 mg/mL) | Not Reported | [1] |

| Streptococcus agalactiae | (Mastitis isolate) | Milk | See Time-Kill Data | See Time-Kill Data | [5] |

| Streptococcus dysgalactiae | (Mastitis isolate) | Milk | See Time-Kill Data | See Time-Kill Data | [5] |

| Streptococcus uberis | (Mastitis isolate) | Milk | See Time-Kill Data | See Time-Kill Data | [5] |

| Listeria monocytogenes | Various | Not specified | Active (specific MICs vary) | Not Reported | [1] |

Table 2: Time-Kill Kinetics of this compound

| Bacterial Species | Concentration | Incubation Time | Log Reduction (CFU/mL) | Reference(s) |

| Staphylococcus aureus | MBC (1.28 mg/mL) | 6 hours | >5.5 | [4] |

| Mastitis Pathogens Mix | 25 mM (~5.5 mg/mL) | 6 hours | >5.0 | [5] |

| Mastitis Pathogens Mix | 50 mM (~10.9 mg/mL) | 6 hours | >5.0 | [5] |

| *Includes S. aureus, Strep. agalactiae, Strep. dysgalactiae, and Strep. uberis. |

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and specific details mentioned in studies investigating this compound's mechanism of action.

Determination of MIC and MBC

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC).

-

Materials:

-

This compound stock solution (e.g., 51.2 mg/mL in ethanol (B145695) or DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial culture in logarithmic growth phase, adjusted to ~5 x 10^5 CFU/mL in CAMHB.

-

Sterile 96-well microtiter plates.

-

Tryptic Soy Agar (TSA) plates.

-

-

Protocol:

-

Dispense 100 µL of CAMHB into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of this compound concentrations.

-

Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

-

Include a positive control (bacteria in broth, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.

-

MBC Determination: From the wells showing no growth (at and above the MIC), plate 100 µL onto TSA plates.

-

Incubate the TSA plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in no colony growth, corresponding to a ≥99.9% kill.

-

Membrane Integrity Assessment using Propidium (B1200493) Iodide (PI) Staining

This assay assesses membrane damage by quantifying the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

-

Materials:

-

Bacterial culture in mid-log phase, washed and resuspended in phosphate-buffered saline (PBS) to an OD600 of ~0.5.

-

This compound solution (at MIC, 2x MIC, etc.).

-

Propidium iodide stock solution (e.g., 1 mg/mL in water).

-

PBS.

-

Fluorescence microscope or flow cytometer.

-

-

Protocol:

-

Add this compound at the desired concentration to 1 mL of the bacterial suspension. A control sample with no this compound should be prepared.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Add 1 µL of the PI stock solution to the bacterial suspension.

-

Incubate in the dark at room temperature for 5-10 minutes.[7]

-

Analyze the samples.

-

Fluorescence Microscopy: Place a drop of the suspension on a microscope slide and observe under a fluorescence microscope using an appropriate filter set (e.g., excitation ~535 nm, emission ~617 nm). Count the percentage of fluorescent (damaged) cells versus total cells.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the red channel.

-

-

Transmission Electron Microscopy (TEM) of Bacterial Cells

TEM provides high-resolution images of the bacterial ultrastructure, allowing for direct visualization of this compound-induced damage.

-

Materials:

-

Bacterial culture in mid-log phase.

-

This compound solution (e.g., at MBC).

-

Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer.

-

Secondary fixative: 1% osmium tetroxide.

-

Ethanol series (50%, 70%, 90%, 100%) for dehydration.

-

Epoxy resin (e.g., Spurr's resin).

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining.

-

Ultramicrotome and TEM grids.

-

-

Protocol:

-

Treat the bacterial culture with this compound for a specified time (e.g., 1-2 hours). Harvest cells by centrifugation.

-

Fixation: Resuspend the cell pellet in the primary fixative and incubate for at least 2 hours at 4°C. Wash cells with buffer.

-

Post-fixation: Resuspend cells in the secondary fixative for 1-2 hours. This step enhances membrane contrast. Wash cells with buffer.

-

Dehydration: Serially dehydrate the cell pellet by resuspending in increasing concentrations of ethanol (e.g., 15 minutes at each concentration).

-

Infiltration & Embedding: Gradually replace ethanol with epoxy resin. Once fully infiltrated, place the sample in a mold and polymerize the resin in an oven (e.g., 60°C for 48 hours).

-

Sectioning: Using an ultramicrotome, cut ultrathin sections (60-90 nm) from the resin block.

-

Staining: Mount the sections on TEM grids and stain with uranyl acetate followed by lead citrate.

-

Imaging: Examine the grids under a transmission electron microscope, looking for morphological changes such as membrane disruption, loss of cytoplasmic content, and cell lysis.[2][8]

-

Effects on Other Cellular Processes

Current evidence does not support the direct inhibition of macromolecular synthesis (DNA, RNA, protein) or cell wall synthesis as the primary mechanism of action for this compound. While assays may show a reduction in the synthesis of these components following treatment, this is largely considered a secondary effect resulting from the catastrophic loss of membrane integrity, leakage of precursors and enzymes, and the collapse of the cellular energy supply.[9]

Conclusion and Future Directions

The antibacterial action of this compound against Gram-positive bacteria is unequivocally attributed to its ability to physically disrupt the cytoplasmic membrane. This mechanism, which is less susceptible to the development of resistance compared to single-enzyme targeting, makes this compound an attractive candidate for further development as a therapeutic or preservative agent. Future research should focus on expanding the quantitative efficacy data against a wider array of drug-resistant Gram-positive pathogens, investigating potential synergistic effects with conventional antibiotics, and exploring novel delivery systems to enhance its therapeutic potential. The detailed protocols and mechanistic understanding provided in this guide serve as a foundational resource for these endeavors.

References

- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microscopy.org.sg [microscopy.org.sg]

- 3. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial effect of caprylic acid and this compound on major bacterial mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Changes in the Ultrastructure of Staphylococcus aureus Treated with Cationic Peptides and Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

A Technical Guide to the Antimicrobial Mechanism of Monocaprylin Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocaprylin, the monoglyceride of caprylic acid, is a naturally occurring lipid with broad-spectrum antimicrobial activity. Recognized as Generally Regarded as Safe (GRAS), it is utilized as both an emulsifier and a preservative in various industries.[1][2] This technical guide provides an in-depth analysis of the core mechanism by which this compound exerts its bactericidal effects against Gram-negative bacteria. The primary mode of action is the disruption of the bacterial cell membrane, leading to a cascade of events that result in cell death. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams to elucidate the complex interactions and pathways involved.

Core Mechanism of Action: Cell Membrane Disruption

The primary target of this compound in Gram-negative bacteria is the cell envelope. As an amphipathic molecule, this compound acts as a nonionic surfactant, enabling it to interact with and destabilize the intricate lipid bilayer of the bacterial membranes.[2][3] The process is multifaceted, involving initial interaction with the outer membrane, followed by integration into and disruption of the cytoplasmic membrane's integrity.

Interaction with the Gram-Negative Cell Envelope

The complex outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, typically poses a barrier to hydrophobic compounds.[4] However, this compound is able to overcome this defense. The interaction begins with this compound molecules penetrating the cell membrane.[3] This leads to a rapid alteration in the permeability and integrity of the cell membrane structure.[5][6]

Integration into the Cytoplasmic Membrane

Studies using model systems like supported lipid bilayers (SLBs) and quartz crystal microbalance measurements have confirmed that this compound integrates into the phospholipid bilayer.[1][7] Specifically, it shows a preference for the liquid disordered (Ld) phase of the membrane, rather than the solid ordered (So) phase.[1][3][7] This integration leads to an increase in membrane fluidity, mass, and hydration.[1][3] This destabilization is hypothesized to increase the number of phase boundary defects within the membrane, contributing to its loss of integrity.[1][7]

Consequences of Membrane Destabilization

The integration of this compound into the cell membrane triggers a series of catastrophic events for the bacterium:

-

Increased Permeability and Leakage: The most immediate consequence is a significant increase in membrane permeability.[2][5] This allows for the uncontrolled passage of ions and small molecules, leading to the leakage of critical intracellular components such as nucleic acids, proteins, and β-galactosidase.[5][6][8]

-

Morphological Changes: Microscopic observations using Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) reveal significant structural damage. Treated E. coli cells exhibit small indentations, an indistinct and shrunken inner membrane, and eventual cell lysis and disintegration.[2][5][9]

-

Loss of Membrane Potential: The disruption of the membrane's structural integrity leads to a decline in the membrane potential, which is crucial for cellular energy production and transport processes.[5][6]

Downstream Effects and Secondary Mechanisms

While membrane disruption is the primary lethal action, several secondary effects contribute to the bactericidal outcome. These are largely consequences of the initial membrane damage.

-

Inhibition of Membrane-Associated Enzymes: The altered membrane environment can inhibit the function of essential membrane-associated enzymes, such as those involved in the respiratory chain and cell wall synthesis.[10]

-

Disruption of Cellular Processes: The leakage of essential molecules like amino acids and the collapse of the proton motive force disrupt vital processes, including DNA replication, protein synthesis, and nutrient uptake.[11]

Quantitative Data

The antibacterial efficacy of this compound has been quantified through various studies, primarily by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Table 1: Antibacterial Activity of this compound against Escherichia coli | |

| Parameter | Value |

| Minimum Inhibitory Concentration (MIC) | 1.28 mg/mL - 8 mM |

| Minimum Bactericidal Concentration (MBC) | 1.28 mg/mL |

| 50% Lethal Concentration (LC50) | 5 mM |

Data compiled from multiple sources.[2][5][6][12]

| Table 2: Effects of this compound on E. coli Cell Membrane | |

| Experimental Observation | Result |

| Calcein Leakage from Vesicles | Permeabilization occurs at ~1 mM this compound. |

| β-galactosidase Activity | Rapid increase within the first 20 minutes of exposure. |

| Reduction in Cell Population (at MBC) | >5.5 log CFU/mL reduction within 6 hours at 25°C. |

| Morphological Changes (at 2x MIC) | Appearance of small indentations observed via AFM. |

Data compiled from multiple sources.[2][5][8][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, is a standard measure of antibacterial activity.[10]

-

Method: Broth microdilution method.[8]

-

Procedure:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]

-

Inoculate each well with a standardized suspension of the target Gram-negative bacterium (e.g., E. coli at 10^6 CFU/mL).[8]

-

Include positive (no this compound) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible turbidity is observed.[4][12]

-

Membrane Permeability Assessment: β-Galactosidase Leakage Assay

This assay measures the integrity of the inner bacterial membrane by detecting the leakage of the cytoplasmic enzyme β-galactosidase.

-

Method: Spectrophotometric measurement of ONPG hydrolysis.[8]

-

Procedure:

-

Grow a bacterial culture (e.g., E. coli) to the mid-log phase.

-

Harvest and wash the cells, then resuspend them in a buffer.

-

Treat the bacterial suspension with various concentrations of this compound (e.g., 1x and 2x MIC) and a control (no treatment).[6]

-

At specific time intervals, take aliquots of the suspension and centrifuge to pellet the cells.

-

Add O-nitrophenyl-β-D-galactopyranoside (ONPG), a chromogenic substrate, to the supernatant.[8]

-

The leaked β-galactosidase will hydrolyze ONPG to o-nitrophenol, which can be quantified by measuring the absorbance at 420 nm.[8] An increase in absorbance over time indicates increased membrane permeability.[8]

-

Membrane Integrity Visualization: Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the bacterial cell surface, allowing for the visualization of structural changes induced by antimicrobial agents.

-

Method: Imaging of immobilized bacterial cells.[1]

-

Procedure:

-

Immobilize bacterial cells, harvested in the mid-log phase, onto a suitable substrate (e.g., a Cell-TAK-coated coverslip).[12]

-

Submerge the coverslip with the immobilized cells in a buffer solution with or without this compound (e.g., at 2x MIC) for a defined period (e.g., 60 or 240 minutes).[12]

-

After incubation, rinse the coverslips with purified water and allow them to air dry.[12]

-

Image the cells using an AFM in the appropriate mode (e.g., tapping mode) to observe changes in surface morphology, such as the formation of indentations or pores.[1][7]

-

Visualizations: Pathways and Workflows

Diagram 1: Overall Mechanism of Action

Caption: this compound's mechanism against Gram-negative bacteria.

Diagram 2: Experimental Workflow for β-Galactosidase Assay

Caption: Workflow for assessing membrane permeability via β-galactosidase leakage.

Diagram 3: Logical Cascade of this compound's Action

Caption: The logical relationship of events following this compound exposure.

Conclusion

The mechanism of action of this compound against Gram-negative bacteria is decisively centered on the disruption of the cell membrane. Its ability to integrate into and destabilize the lipid bilayer leads to a loss of barrier function, resulting in the leakage of essential cellular components and the dissipation of the membrane potential. This cascade of events culminates in rapid and effective cell death. The consistent bactericidal activity, independent of pH, and its status as a GRAS substance, underscore the potential of this compound as a valuable antimicrobial agent in food preservation and other applications.[5][6] Further research can continue to explore its synergistic potential with other antimicrobials and its efficacy against a broader range of pathogenic bacteria.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Antibacterial Activity and Mechanism of this compound against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications [mdpi.com]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antiviral Mechanism of Monocaprylin Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monocaprylin, the monoglyceride of the medium-chain fatty acid caprylic acid, has demonstrated potent virucidal activity against a broad spectrum of enveloped viruses. Its primary mechanism of action is the direct disruption of the viral lipid envelope, leading to leakage and complete disintegration of the virion structure. This activity is attributed to its amphipathic nature, allowing it to intercalate into the viral membrane, thereby compromising its integrity. This physical mode of action makes the development of viral resistance less likely compared to antivirals that target specific viral proteins. Quantitative studies have shown that this compound can significantly reduce viral titers at non-toxic concentrations. This technical guide provides a comprehensive overview of this compound's antiviral mechanism, summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the core concepts and workflows.

Introduction

Enveloped viruses, a group that includes influenza virus, herpesviruses, and coronaviruses, are characterized by a lipid bilayer envelope derived from the host cell membrane. This envelope is crucial for viral entry into host cells and for protecting the viral genome. This compound (also known as glyceryl monocaprylate) is a naturally occurring lipid found in substances like coconut oil and breast milk.[1] It is generally regarded as safe (GRAS) and is used as an emulsifier and preservative in the food industry.[2] Its virucidal properties, specifically against enveloped viruses, have positioned it as a compound of significant interest for antiviral research and the development of novel therapeutic and sanitizing agents.[3][4][5]

Core Antiviral Mechanism: Disruption of the Viral Envelope

The antiviral activity of this compound is primarily a direct, non-specific attack on the viral lipid envelope.[6][7][8] Unlike many antiviral drugs that target specific viral enzymes or proteins involved in replication, this compound acts as a surfactant, physically destroying the virus particle before it can infect a host cell.

The mechanism can be broken down into the following steps:

-

Intercalation: As an amphipathic molecule, this compound has both a hydrophilic (glycerol) head and a lipophilic (fatty acid) tail. This structure allows it to insert itself into the lipid bilayer of the viral envelope.

-

Membrane Destabilization: The integration of this compound molecules into the envelope disrupts the ordered structure of the lipid bilayer.[2] This increases membrane fluidity and creates defects or pores in the envelope.[2]

-

Leakage and Lysis: At sufficient concentrations, this disruption leads to leakage of the viral contents.[6][9] At higher concentrations, it can cause the complete disintegration of the envelope and the viral particle, rendering the virus non-infectious.[6][7][9]

This mechanism is supported by electron microscopy studies, which have visualized the disintegration of viral particles after treatment with antiviral lipids.[9] Crucially, this action is selective for enveloped viruses; non-enveloped viruses, which lack a lipid bilayer, are not susceptible to inactivation by this compound.[4][5][9]

Caption: Proposed mechanism of this compound antiviral activity.

Quantitative Data on Antiviral Efficacy

The effectiveness of this compound has been quantified against several enveloped viruses. The tables below summarize key findings from in vitro studies.

Table 1: Antiviral Activity of this compound against Avian Influenza Virus (AIV)

| Virus Strain | Assay Method | Concentration | Result | Reference |

|---|---|---|---|---|

| AIV H5N1 | Real-Time RT-PCR | 0.16% | 2-log reduction in viral growth | [4] |

| AIV H5N2 | Real-Time RT-PCR | 0.08% | 2-log reduction in viral growth | [4] |

| AIV H5N2 | Real-Time RT-PCR | 0.16% | 3-log reduction in viral growth | [4] |

| AIV (unspecified) | Plaque Assay | 0.05% | Complete inactivation of the virus |[1] |

Table 2: Antiviral Activity of this compound against Other Enveloped Viruses

| Virus | Assay Method | Concentration (mM) | Result | Reference |

|---|---|---|---|---|

| Vesicular Stomatitis Virus (VSV) | Titer Reduction | 2.0 mM | >4.0 log10 reduction in virus titer | [9] |

| Herpes Simplex Virus (HSV-1) | Titer Reduction | 0.5 mM | >2.0 log10 reduction in virus titer | [4] |

| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | CCK-8 Assay | 50 µg/mL (approx. 0.23 mM) | >90% inhibition of viral proliferation | [10] |

| Respiratory Syncytial Virus (RSV) | Not specified | Not specified | Reported to be effective |[4] |

Note: Direct comparison between studies can be challenging due to variations in assay methods, cell lines, and virus titers.

Detailed Experimental Protocols

The quantitative data presented above are derived from established virological assays. Below are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by a certain percentage (e.g., 50% or 99%).

-

Cell Culture Preparation: Confluent monolayers of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) are prepared in 6-well or 12-well plates.[1][3]

-

Virus-Compound Incubation: A known titer of the virus is pre-incubated with various concentrations of this compound (e.g., 0.01% to 1.0%) for a defined period (e.g., 30 minutes at 37°C).[1][9]

-

Infection: The cell monolayers are washed, and then the virus-monocaprylin mixtures are added to the cells and incubated for 1 hour to allow for viral adsorption.[3]

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., MEM containing 0.9% agar) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.[1]

-

Incubation: Plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere until plaques are visible.[3]

-

Visualization and Quantification: The cell monolayers are fixed (e.g., with a cold acetone-PBS mixture) and stained with a dye like 0.1% crystal violet.[3] The plaques are then counted, and the percentage of plaque inhibition is calculated relative to an untreated virus control. The 50% inhibitory concentration (IC50) can be determined from these results.[3]

Quantitative Real-Time RT-PCR (qRT-PCR)

This method quantifies the amount of viral RNA in a sample, providing a measure of viral load or replication.

-

Treatment: A mixture of virus and this compound is used to infect cell cultures, as described in the plaque assay.

-

Incubation: The infected cells are incubated for a set period (e.g., 24 hours) to allow for viral replication.[4]

-

RNA Extraction: Total RNA is extracted from the cell lysates using a commercial RNA extraction kit.[4][11]

-

Reverse Transcription (RT): The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is then used as a template for PCR amplification with primers and probes specific to a conserved region of the viral genome. The amplification is monitored in real-time by detecting a fluorescent signal.[4]

-

Quantification: The viral load in each sample is calculated by comparing its amplification curve to a standard curve generated from serial dilutions of a known quantity of viral RNA.[4] The reduction in viral particles is then compared between treated and untreated samples.

Caption: General experimental workflow for in vitro antiviral testing.

Cytotoxicity Assay

It is critical to ensure that the observed antiviral effect is not due to the compound killing the host cells.

-

Cell Preparation: Host cells are seeded in 96-well plates.[12]

-

Compound Exposure: The cells are exposed to the same concentrations of this compound used in the antiviral assays, but without the virus.[13]

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Measurement: Cell viability is measured using a colorimetric assay such as MTS or CCK-8, or by staining with neutral red.[10][12] The 50% cytotoxic concentration (CC50) is calculated.

-

Selectivity Index (SI): The SI is calculated as CC50 / IC50. A high SI value indicates that the compound has potent antiviral activity at non-toxic concentrations.

Logical Relationship: Specificity for Enveloped Viruses

The core mechanism of this compound dictates its spectrum of activity. Its reliance on a lipid bilayer as a target makes it inherently effective against enveloped viruses and ineffective against non-enveloped (or "naked") viruses.

Caption: Specificity of this compound for enveloped vs. non-enveloped viruses.

Conclusion and Future Directions

This compound exhibits a clear and potent virucidal mechanism against enveloped viruses by physically disrupting their essential lipid envelope. This mechanism is broad-spectrum within the enveloped virus category and is less prone to the development of resistance. The quantitative data confirm significant viral inactivation at concentrations that are non-toxic to host cells, highlighting its favorable selectivity index. The detailed protocols provided herein serve as a foundation for researchers to further evaluate and optimize the use of this compound. Future research should focus on in vivo efficacy studies, the development of stable formulations for therapeutic or disinfectant applications, and exploring potential synergistic effects when combined with other antiviral agents.

References

- 1. Inactivation of avian influenza virus using caprylic acid, this compound, and sodium caprylate - UNIV OF CONNECTICUT [portal.nifa.usda.gov]

- 2. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of Avian Influenza Virus using Caprylic Acid, this compound, and Sodium Caprylate | National Agricultural Library [nal.usda.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Inactivation of enveloped viruses and killing of cells by fatty acids and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of visna virus and other enveloped viruses by free fatty acids and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. neliti.com [neliti.com]

- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

Monocaprylin's Antifungal Efficacy Against Pathogenic Yeasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocaprylin, the monoglyceride of caprylic acid, is a lipid compound recognized for its broad-spectrum antimicrobial properties. As the incidence of fungal infections, particularly those caused by pathogenic yeasts, continues to rise, and with the growing concern over antifungal resistance, there is an urgent need for novel therapeutic agents. This compound presents a promising avenue of research due to its primary mechanism of action, which involves the physical disruption of fungal cell membranes, a target less prone to the development of resistance compared to conventional antifungal drugs. This technical guide provides a comprehensive overview of the current scientific knowledge on the antifungal activity spectrum of this compound against key pathogenic yeasts, its mechanism of action, and the detailed experimental protocols used for its evaluation.

Antifungal Activity Spectrum

The antifungal efficacy of this compound and its derivatives has been evaluated against several pathogenic yeasts. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in a 99.9% reduction of the initial fungal inoculum.

While specific MIC and MFC values for this compound against all major pathogenic yeasts are not uniformly available in the literature, existing studies and data on related compounds provide a strong indication of its potential. Scientific evidence suggests that glyceryl caprylate (this compound) possesses antimicrobial properties against species such as Malassezia and Candida.[1] Its potency is considered lower than that of pharmacological antifungals, but its utility as a preservative booster or in synergistic formulations is well-recognized.[1]

The following table summarizes the available quantitative data for this compound and closely related compounds against various pathogenic and spoilage yeasts.

| Compound | Yeast Species | MIC | MFC/MBC | Reference |

| This compound | Zygosaccharomyces bailii | 4 mM | Not Reported | [1] |

| Glyceryl Monocaprylate | Malassezia pachydermatis | 500 ppm (0.5 mg/mL) | Not Reported | |

| This compound | Dermatophilus congolensis¹ | 2.5 mM | 5 mM | [2][3] |

| Propylene Glycol Monocaprylate | Candida albicans | Potent membrane disruptive action reported; specific MIC not provided. Synergistic with azoles. | Not Reported | [4][5] |

| Glyceryl Monocaprylate | Candida albicans | Activity demonstrated in checkerboard assays; specific MIC not provided. | Not Reported | [6] |

| Monocaprin (C10 Monoglyceride) | Candida albicans | Lytic at 1.25 mM (10 min) and 0.6 mM (30 min). | Not Reported | |

| Caprylic Acid (Parent Fatty Acid) | Candida albicans | 100-200 µg/mL | Not Reported | [5] |

¹Note: Dermatophilus congolensis is a bacterium, included for comparative purposes.

Data on the activity of this compound against Cryptococcus neoformans is currently scarce in publicly available literature. However, the established mechanism of membrane disruption suggests potential efficacy that warrants further investigation.

Mechanism of Antifungal Action

The primary antifungal mechanism of this compound is the disruption of the fungal cell's plasma membrane integrity.[1] As an amphiphilic molecule, it readily integrates into the lipid bilayer of the cell membrane. This incorporation perturbs the membrane's structure and function, leading to increased permeability. The loss of selective permeability results in the leakage of essential intracellular components, such as ions and small metabolites, and ultimately leads to cell death.[4] This physical mode of action is a key advantage, as it is less susceptible to the development of microbial resistance compared to enzyme- or pathway-specific inhibitors.

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., RPMI-1640 with MOPS buffer for yeasts) in a 96-well microtiter plate.

-

Inoculum Preparation: The pathogenic yeast is cultured on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 0.5–2.5 x 10³ cells/mL in the wells.

-

Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate containing the diluted this compound. A growth control (no drug) and a sterility control (no inoculum) are included. The plate is incubated at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye or with the aid of a reading mirror.

Caption: Workflow for MIC determination via broth microdilution.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as a subsequent step to the MIC assay to assess whether the compound is fungistatic or fungicidal.

Methodology:

-

Subculturing: Following the MIC reading, a small aliquot (e.g., 10-50 µL) is taken from each well that showed no visible growth.

-

Plating: The aliquot is spread onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

-

Incubation: The plates are incubated at 35°C for a sufficient time (typically 24-48 hours) to allow for the growth of any surviving fungal cells.

-

Reading Results: The MFC is the lowest concentration of this compound from the MIC plate that results in no growth or a significant reduction (≥99.9%) in colony-forming units (CFU) compared to the initial inoculum count.[7]

Caption: Workflow for MFC determination.

Time-Kill Assay

Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of a compound over time.

Methodology:

-

Inoculum and Compound Preparation: A standardized yeast suspension (e.g., 1-5 x 10⁶ CFU/mL) is prepared in a suitable broth medium. This compound is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the drug is included.

-

Incubation and Sampling: The cultures are incubated at 35°C, typically with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.

-

Plating and Counting: The aliquots are serially diluted in sterile saline to prevent antifungal carryover, and a specific volume is plated onto agar.

-

Data Analysis: After incubation, the CFUs are counted. The results are plotted as log₁₀ CFU/mL versus time. A fungicidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Evaluation of Fungicidal Anti-Cryptococcal Molecules - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]

- 5. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017216722A2 - Synergistic antifungal compositions and methods thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Monocaprylin (Glyceryl Monocaprylate): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Monocaprylin, also known as glyceryl monocaprylate, is a monoester of glycerol (B35011) and caprylic acid that is gaining significant attention across the pharmaceutical, cosmetic, and food industries. Its versatile properties as an emulsifier, surfactant, antimicrobial agent, and permeation enhancer make it a valuable excipient in drug delivery systems and a functional ingredient in a wide range of formulations. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and analytical procedures. Furthermore, it elucidates its mechanism of action as an antimicrobial agent and a permeation enhancer, supported by experimental protocols and workflow diagrams to aid researchers and drug development professionals in their work with this multifaceted compound.

Chemical Identity and Structure

This compound is the monoglyceride of caprylic acid, an eight-carbon saturated fatty acid. Its chemical structure consists of a glycerol backbone esterified with one molecule of caprylic acid.

-

Chemical Name: 2,3-dihydroxypropyl octanoate

-

Synonyms: Glyceryl monocaprylate, 1-Monooctanoyl-rac-glycerol, Monooctanoin

-

CAS Number: 26402-26-6

-

Molecular Formula: C₁₁H₂₂O₄

-

Molecular Weight: 218.29 g/mol

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are critical to its functionality in various applications. These properties are summarized in the table below.

| Property | Value | References |

| Appearance | White to off-white solid or semi-solid | |

| Melting Point | 39-43 °C | |

| Boiling Point | 296 °C at 101.325 kPa | [1] |

| Solubility | Practically insoluble in water; soluble in ethanol, methanol, and other organic solvents. | [1] |

| HLB Value | Approximately 5.3 | [1] |

Synthesis of this compound

This compound can be synthesized through several methods, with direct esterification and enzymatic synthesis being the most common.

Direct Esterification

This method involves the reaction of glycerol with caprylic acid at elevated temperatures, often in the presence of an acid catalyst.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine glycerol and caprylic acid. A molar excess of glycerol is typically used to favor the formation of the monoester.

-

Catalyst Addition: Add an acidic catalyst, such as p-toluenesulfonic acid (approximately 1-2% by weight of the reactants).

-

Reaction: Heat the mixture to 150-180°C with continuous stirring. The reaction progress can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is typically carried out for 2-4 hours.[1]

-

Purification: After the reaction, the excess glycerol is removed by vacuum distillation. The crude product is then washed with a dilute sodium bicarbonate solution to neutralize the catalyst, followed by washing with distilled water to remove any remaining salts. The final product is dried under vacuum.

-

Characterization: The purity of the synthesized this compound can be confirmed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis, often resulting in higher purity of the desired monoester. Lipases are commonly used as biocatalysts.

-

Reactant and Enzyme Preparation: In a temperature-controlled reactor, combine caprylic acid and glycerol in a solvent-free system. Add an immobilized lipase (B570770) (e.g., Lipozyme IM) to the mixture.

-

Reaction Conditions: Maintain the reaction temperature at a range of 30-70°C with constant agitation. The optimal temperature will depend on the specific lipase used. The reaction is typically run for 6-10 hours.

-

Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the composition of mono-, di-, and triglycerides by GC or HPLC.

-

Enzyme Recovery and Product Purification: After the reaction, the immobilized enzyme can be recovered by filtration for reuse. The product mixture is then purified, typically by molecular distillation or column chromatography, to isolate the this compound.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and purity assessment of this compound.

-

Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector.

-

Column: A C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase consisting of Methanol:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

-

Sample Preparation:

-

Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.

-

Test Samples: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

-

Quantification: The concentration of this compound in the test sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Mechanism of Action and Applications in Drug Development

This compound has two primary mechanisms of action that are of significant interest in drug development: as an antimicrobial agent and as a permeation enhancer.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its primary mechanism of action involves the disruption of the microbial cell membrane.

This compound, being amphiphilic, inserts itself into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability. The loss of the permeability barrier results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.

Caption: The mechanism of antimicrobial action of this compound.

-

Bacterial Strain: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Permeation Enhancement

This compound is utilized as a permeation enhancer in oral and transdermal drug delivery systems to improve the absorption of poorly permeable drugs.

This compound enhances drug permeation across biological membranes, such as the intestinal epithelium and the stratum corneum of the skin, through several proposed mechanisms:

-

Disruption of Lipid Bilayers: Similar to its antimicrobial action, this compound can fluidize the lipid bilayers of epithelial cells, creating transient pores and increasing the paracellular transport of drugs.

-

Interaction with Tight Junctions: this compound may interact with the proteins that form the tight junctions between epithelial cells, leading to a reversible opening of these junctions and facilitating paracellular drug absorption.

-

Apparatus: Franz diffusion cells.

-

Membrane: Excised human or animal skin.

-

Receptor Medium: A suitable buffer solution (e.g., phosphate-buffered saline) maintained at 32°C.

-

Formulation Preparation: Prepare a formulation of the drug with and without this compound.

-

Experiment Setup: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell. Apply the formulation to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium.

-

Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient. A significant increase in these parameters in the presence of this compound indicates its permeation-enhancing effect.

Caption: A workflow for evaluating this compound as a skin permeation enhancer.

Conclusion